molecular formula C10H21NO B13184604 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13184604
M. Wt: 171.28 g/mol
InChI Key: CBXLWDSWHRISHN-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of 2,2-dimethylcyclobutanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylpropan-2-ol
  • 2-Amino-2-methyl-1-propanol
  • 1-Amino-2-methylpropan-2-yl)(methyl)amine

Uniqueness

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)5-6-10(8,12)9(3,4)7-11/h12H,5-7,11H2,1-4H3

InChI Key

CBXLWDSWHRISHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C(C)(C)CN)O)C

Origin of Product

United States

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